1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluoro group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(methylthio)benzaldehyde and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and methylthio groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)propan-1-one: This compound has an additional methyl group, which may alter its chemical and biological properties.
2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone: Known for its use as a photoinitiator, this compound shares the methylthio group but has a different overall structure and application.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3H2,1-2H3 |
InChI Key |
IEVYCCVXYPRYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC)F |
Origin of Product |
United States |
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